1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride

Description

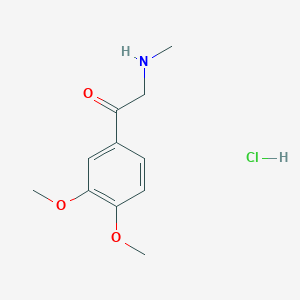

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride is a synthetic cathinone derivative characterized by a dimethoxy-substituted phenyl ring and a methylamino ketone backbone. Its structure includes methoxy groups at the 3- and 4-positions of the aromatic ring, which distinguish it from hydroxy-substituted analogs like Adrenalone hydrochloride (1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone hydrochloride). The compound is primarily utilized in pharmaceutical research as a precursor or intermediate in the synthesis of bioactive molecules .

Properties

CAS No. |

40511-15-7 |

|---|---|

Molecular Formula |

C11H16ClNO3 |

Molecular Weight |

245.70 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone;hydrochloride |

InChI |

InChI=1S/C11H15NO3.ClH/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3;/h4-6,12H,7H2,1-3H3;1H |

InChI Key |

GTNVDMNEXDEIOB-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)C1=CC(=C(C=C1)OC)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach to 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride involves the reductive amination of 3,4-dimethoxybenzaldehyde with methylamine. The general reaction pathway proceeds via the formation of an imine intermediate, which is subsequently reduced to the target ketone amine hydrochloride salt.

Key reaction parameters include:

| Parameter | Typical Conditions |

|---|---|

| Starting materials | 3,4-Dimethoxybenzaldehyde, methylamine |

| Solvent | Ethanol or methanol |

| Temperature | Room temperature to reflux (20°C to 80-100°C) |

| Catalyst | Acidic (hydrochloric acid) or basic (sodium hydroxide) catalysts |

| Reducing agent | Sodium borohydride or catalytic hydrogenation |

| Reaction time | 6 to 24 hours |

- Condensation of 3,4-dimethoxybenzaldehyde with methylamine forms an imine intermediate.

- The imine is reduced to the corresponding amine ketone.

- The product is isolated as its hydrochloride salt by treatment with hydrochloric acid.

This method is widely used due to its straightforwardness and the availability of reagents. The choice of solvent and temperature influences the reaction kinetics and purity of the product. For example, ethanol tends to favor higher purity by minimizing side reactions, while polar aprotic solvents like dimethylformamide can accelerate reaction rates but may require careful purification steps afterward.

Industrial Production Methods

For large-scale synthesis, industrial processes often employ continuous flow reactors or automated batch reactors to improve yield, reproducibility, and purity. These methods allow precise control over reaction parameters such as temperature, mixing, and residence time, which are critical for scaling up the reductive amination process.

Industrial scale-up also involves optimization of:

- Stoichiometric ratios to minimize unreacted starting materials.

- Efficient workup and purification, often including recrystallization or chromatographic techniques.

- Use of greener solvents or solvent recycling to reduce environmental impact.

Analytical and Purification Techniques

To ensure high purity and confirm the structure of the synthesized compound, several analytical methods are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm substitution pattern on aromatic ring and methylamino group |

| High-Resolution Mass Spectrometry (HRMS) | Verify molecular weight (expected [M+H]+ at m/z 254.1 for free base) |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity (>98%) and detect impurities |

| Recrystallization | Purify final hydrochloride salt |

| Column Chromatography | Further purification if needed |

A typical HPLC method uses a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30) containing 0.1% trifluoroacetic acid, monitored by UV/Vis detection.

Research Outcomes and Optimization Insights

- Yield Optimization: Reaction temperature and solvent choice are critical. Reflux conditions in ethanol for 12–24 hours typically yield high conversion rates.

- Purity Control: Post-reaction purification by recrystallization from solvents such as dichloromethane and heptane or ethanol improves purity to >98%.

- Reaction Monitoring: Using HPLC or LC-MS during synthesis allows real-time monitoring of intermediate formation and product purity.

- Side Reactions: Minimizing side reactions such as over-reduction or polymerization is achieved by controlling stoichiometry and reaction time.

Summary Table of Preparation Conditions

| Step | Conditions / Notes |

|---|---|

| Imine formation | 3,4-Dimethoxybenzaldehyde + methylamine, ethanol, RT to reflux, acidic/basic catalyst |

| Reduction | Sodium borohydride or catalytic hydrogenation, RT to reflux |

| Salt formation | Addition of HCl to isolate hydrochloride salt |

| Purification | Recrystallization or column chromatography |

| Analytical confirmation | NMR, HRMS, HPLC |

Additional Notes on Related Chemistry

- The 3,4-dimethoxy groups confer stability to the compound, reducing susceptibility to oxidation compared to dihydroxy analogs.

- Demethylation under acidic conditions can convert this compound into related hydroxylated derivatives such as Adrenalone hydrochloride.

- Industrial and research synthesis may also explore protecting group strategies, such as the use of 2,4-dimethoxybenzyl (DMB) groups, for complex molecule assembly involving this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3,4-dimethoxybenzoic acid.

Reduction: Formation of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol.

Substitution: Formation of halogenated or nitrated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is compared below with its closest analogs based on substituent variations:

Physical and Chemical Properties

- In contrast, hydroxy-substituted analogs with bulkier amino groups (e.g., cyclopentylamino) exhibit higher m.p. (213–214°C) due to enhanced intermolecular forces . Methoxy groups reduce polarity, likely lowering the compound’s solubility in aqueous media compared to dihydroxy analogs .

- Synthesis: The dimethoxy compound can be synthesized via demethylation of precursors like 1-(3,4-dimethoxyphenyl)-2-(propylamino)ethanone hydrochloride . Adrenalone HCl is synthesized by total demethylation of the dimethoxy analog under acidic conditions .

Pharmacological and Industrial Relevance

- Adrenalone HCl is a known impurity in adrenaline production and a vasoconstrictor . Its dimethoxy counterpart lacks direct pharmacological use but serves as a synthetic intermediate.

- Methcathinone Analogs (e.g., methylone): Unlike the dimethoxy compound, methylone (3,4-methylenedioxymethcathinone) has a methylenedioxy ring, enhancing serotonin receptor affinity and psychoactive effects .

Stability and Reactivity

- The dimethoxy compound’s methoxy groups confer stability against oxidation compared to dihydroxy analogs, which are prone to quinone formation .

- Demethylation Studies : Controlled demethylation of the dimethoxy derivative yields Adrenalone HCl, a process critical in impurity profiling for pharmaceutical quality control .

Analytical Differentiation

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride, also known as 1-(3,4-dimethoxyphenyl) ethanone or 3,4-dimethoxyacetophenone, is an organic compound characterized by its ketone functional group and a methylamino substituent. This structure contributes to its diverse biological activities, particularly in relation to neurotransmitter systems. The compound's molecular formula is C₁₁H₁₅ClN O₂, with a molecular weight of approximately 209.2417 g/mol .

The presence of methoxy groups in the compound enhances its lipophilicity, which can influence its interactions with biological membranes and receptors. The compound has been synthesized through various methods, which include:

- Condensation reactions involving appropriate phenolic precursors.

- Reduction processes that modify the ketone group to yield different derivatives.

Neurotransmitter Interaction

Research indicates that 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone may modulate receptor activity related to dopamine and serotonin pathways. These neurotransmitters are crucial for mood regulation and cognitive functions. The compound's psychoactive properties suggest potential applications in treating mood disorders or other psychiatric conditions .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Psychoactive Effects : A study highlighted its potential as a psychoactive substance, drawing parallels with other compounds that act on serotonin receptors .

- Receptor Modulation : Investigations into its binding affinity for various receptors have shown that it may act as an agonist or antagonist depending on the specific receptor type .

- Therapeutic Applications : The compound has been considered for therapeutic applications in neuropharmacology due to its ability to influence neurotransmitter systems .

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone | C₁₁H₁₅ClN O₂ | Contains dimethoxy groups; potential psychoactivity |

| 1-(3,4-Dihydroxyphenyl)-2-methylaminopropan-1-one | C₉H₉ClN O₃ | Hydroxy groups; different biological activity profile |

| 1-(3-Methoxyphenyl)-2-methylaminopropan-1-one | C₉H₁₃N O₂ | Lacks one methoxy group; altered reactivity |

This table illustrates how the methoxy substitutions specifically enhance the lipophilicity and interaction potential of this compound compared to others in the same category .

Q & A

Basic Question: How can researchers optimize the synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride to improve yield and purity?

Methodological Answer:

Key parameters include solvent selection (e.g., ethanol vs. dimethylformamide), temperature control (e.g., reflux at 80–100°C), and reaction time (typically 6–24 hours). For example, ethanol may favor higher purity due to reduced side reactions, while dimethylformamide could accelerate reaction kinetics. Post-synthesis purification via recrystallization or column chromatography is critical. Monitor yield and purity using HPLC or LC-MS, adjusting stoichiometric ratios of intermediates (e.g., methoxy-substituted acetophenone derivatives) to minimize unreacted starting materials .

Basic Question: What analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the aromatic ring (e.g., 3,4-dimethoxy groups) and methylamino group position.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 254.1 for the free base).

- HPLC with UV/Vis Detection : Quantify purity (>98%) and monitor degradation products. A C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% trifluoroacetic acid is recommended .

Advanced Question: How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

Methodological Answer:

- Functional Group Modifications : Replace the 3,4-dimethoxy groups with hydroxyl or halogen substituents to assess receptor binding (e.g., dopamine or adrenergic receptors).

- Methylamino Substitution : Compare activity against ethylamino or dimethylamino analogs. Use in vitro assays (e.g., radioligand binding) to quantify affinity for neurotransmitter transporters.

- Crystallography : Solve the crystal structure to identify hydrogen-bonding interactions with biological targets. SAR data can guide lead optimization for neuroactive or cardiovascular applications .

Advanced Question: What experimental approaches are recommended to investigate its mechanism of action in neurotransmitter systems?

Methodological Answer:

- In Vitro Receptor Profiling : Screen against a panel of GPCRs (e.g., α-adrenergic, serotonin receptors) using competitive binding assays with radiolabeled ligands (e.g., -prazosin).

- Electrophysiology : Patch-clamp studies on neuronal cells can assess ion channel modulation (e.g., Ca or K channels).

- Knockout Models : Use CRISPR/Cas9-engineered cell lines lacking specific receptors to confirm target specificity. Cross-reference results with structural analogs to identify critical pharmacophores .

Advanced Question: How should researchers address impurities or byproducts formed during synthesis?

Methodological Answer:

- Impurity Profiling : Use LC-MS/MS to identify common byproducts (e.g., demethylated intermediates or dimerization products). Reference standards like Adrenalone Hydrochloride (a structural analog) can aid in quantification .

- Process Optimization : Introduce scavenger reagents (e.g., molecular sieves) to absorb excess reagents. Adjust pH during workup to precipitate impurities.

- Regulatory Compliance : Follow ICH guidelines for impurity thresholds (>0.1% requires identification) and document stability under forced degradation conditions (heat, light, humidity) .

Advanced Question: How can conflicting bioactivity data from different studies be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, buffer composition). Validate results across multiple labs.

- Data Mining : Compare structural analogs (e.g., 2-amino-4’-methoxyacetophenone hydrochloride) to identify trends in bioactivity.

- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile divergent results. For example, if one study reports adrenergic activity and another does not, evaluate ligand-receptor binding energy differences due to crystallographic conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.